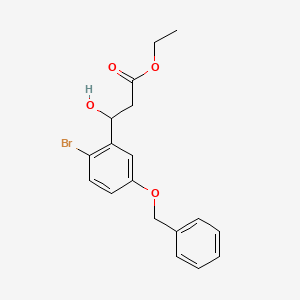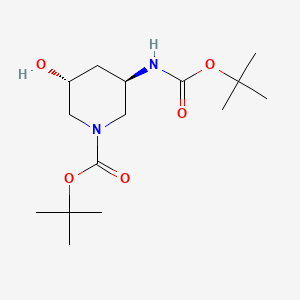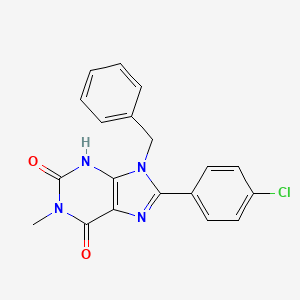
9-benzyl-8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-benzyl-8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione is a purine derivative that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzyl group at the 9th position, a 4-chlorophenyl group at the 8th position, and a methyl group at the 1st position of the purine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-benzyl-8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized using a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of Substituents: The benzyl, 4-chlorophenyl, and methyl groups are introduced through substitution reactions. For example, benzylation can be achieved using benzyl chloride in the presence of a base, while the 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction.
Final Cyclization and Purification: The final product is obtained through cyclization and purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
9-benzyl-8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
9-benzyl-8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 9-benzyl-8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione: Lacks the benzyl group at the 9th position.
9-benzyl-1-methyl-3H-purine-2,6-dione: Lacks the 4-chlorophenyl group at the 8th position.
9-benzyl-8-(4-methylphenyl)-1-methyl-3H-purine-2,6-dione: Has a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
The unique combination of the benzyl, 4-chlorophenyl, and methyl groups in 9-benzyl-8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione contributes to its distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
61080-49-7 |
|---|---|
分子式 |
C19H15ClN4O2 |
分子量 |
366.8 g/mol |
IUPAC名 |
9-benzyl-8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C19H15ClN4O2/c1-23-18(25)15-17(22-19(23)26)24(11-12-5-3-2-4-6-12)16(21-15)13-7-9-14(20)10-8-13/h2-10H,11H2,1H3,(H,22,26) |
InChIキー |
JNRSHJAEUNGOFW-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=C(NC1=O)N(C(=N2)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


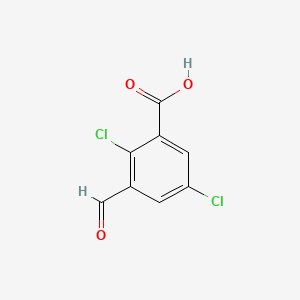
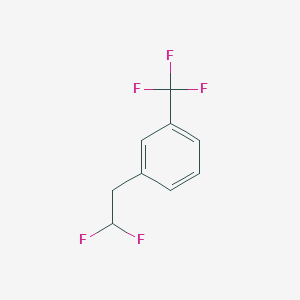
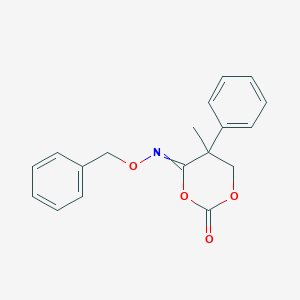
![6-[6-[4-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]pyridin-3-yl]-N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B14012463.png)
![Ethyl 1-[2-(benzyloxy)-2-oxoethyl]-2-oxocyclohexane-1-carboxylate](/img/structure/B14012467.png)
![2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide](/img/structure/B14012471.png)
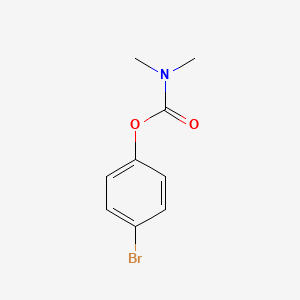
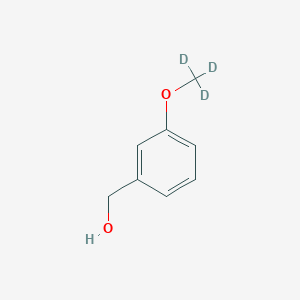
![4-Phenyl-9-oxa-2,4-diazabicyclo[4.3.0]non-10-ene-3,5-dione](/img/structure/B14012485.png)
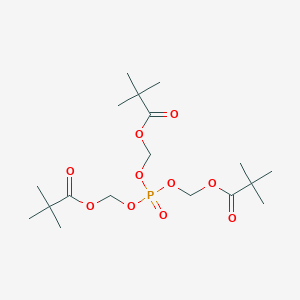
![2-[2-(Diaminomethylideneamino)ethyl]guanidine; sulfuric acid](/img/structure/B14012498.png)
![4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide](/img/structure/B14012501.png)
